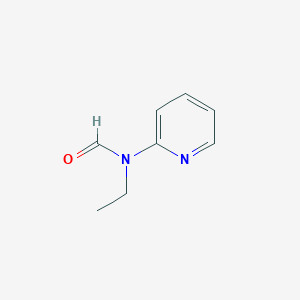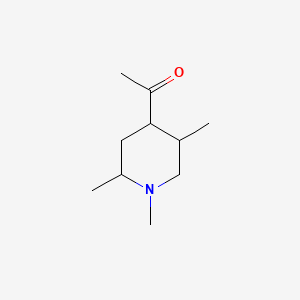
1-Butoxy-2,2,3-trimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2,2,3-trimethylaziridine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2,2,3-trimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,3-trimethylaziridine with butanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aziridines .
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2,2,3-trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-butoxy-2,2,3-trimethylaziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2,3-Trimethylaziridine: Shares a similar aziridine ring structure but lacks the butoxy group.
1-Methoxy-2,2,3-trimethylaziridine: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 1-Butoxy-2,2,3-trimethylaziridine is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butoxy group enhances reactivity or stability .
Eigenschaften
CAS-Nummer |
343865-14-5 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-butoxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-5-6-7-11-10-8(2)9(10,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZAMYVEZNMBVHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCON1C(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)

